molecular formula C18H13ClN2O B13369407 2-(4-chlorophenyl)-9-methyl-2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one

2-(4-chlorophenyl)-9-methyl-2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one

Cat. No.: B13369407
M. Wt: 308.8 g/mol
InChI Key: MWIVLRUPVZVUGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-chlorophenyl)-9-methyl-2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one is a potent and selective ATP-competitive inhibitor of Glycogen Synthase Kinase-3 beta (GSK-3β), a serine/threonine kinase with central roles in cellular signaling, gene transcription , and neuronal function. Its primary research value lies in probing the pathological mechanisms and potential treatment avenues for neurodegenerative disorders, most notably Alzheimer's disease. This is due to the established link between GSK-3β hyperactivity and key Alzheimer's hallmarks, including the hyperphosphorylation of tau protein, which leads to neurofibrillary tangle formation , and the potentiation of amyloid-beta production and toxicity . By selectively inhibiting GSK-3β, this compound provides researchers with a critical tool to dissect the kinase's contribution to neurodegeneration and to evaluate the therapeutic potential of GSK-3β suppression in preclinical models, offering insights into neuroprotection, synaptic plasticity, and cognitive function .

Properties

Molecular Formula

C18H13ClN2O

Molecular Weight

308.8 g/mol

IUPAC Name

2-(4-chlorophenyl)-9-methyl-3H-pyrrolo[3,4-b]quinolin-1-one

InChI

InChI=1S/C18H13ClN2O/c1-11-14-4-2-3-5-15(14)20-16-10-21(18(22)17(11)16)13-8-6-12(19)7-9-13/h2-9H,10H2,1H3

InChI Key

MWIVLRUPVZVUGX-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=NC3=CC=CC=C13)CN(C2=O)C4=CC=C(C=C4)Cl

Origin of Product

United States

Preparation Methods

Post-Ugi Multicomponent Reaction Followed by Cyclization

A prominent method involves a post-Ugi modification strategy, where a Ugi four-component condensation is followed by acid-mediated deprotection and an imino Diels–Alder (Povarov) reaction to form the dihydro-1H-pyrrolo[3,4-b]quinolin-1-one core.

  • Starting materials: Aminoaldehyde acetals, various aldehydes or ketones, propiolic acids, and isocyanides.
  • Conditions: The Ugi condensation is performed at room temperature, followed by treatment with sulfuric acid to deprotect and induce cyclization.
  • Yields: The reaction yields vary from moderate to excellent (51–97%), depending on the nature of the aldehyde or ketone used.
  • Scope: Both electron-withdrawing and electron-donating substituents on the aldehyde are tolerated. Ketones like acetone, cyclopentanone, and cyclohexanone have been successfully applied.

Table 1: Representative Yields of Dihydro-1H-pyrrolo[3,4-b]quinolin-1-one Derivatives via Post-Ugi Method

Entry Carbonyl Compound Substituent on Aromatic Ring Product Code Yield (%)
1 Benzaldehyde 4-Cl (4-chlorophenyl) 5m 65–85
2 Acetone - 5j–5n 51–97
3 Cyclopentanone - 5o 60–80
4 Cyclohexanone - 5p 70–90

Note: Compound 5m corresponds to the 2-(4-chlorophenyl)-9-methyl derivative with significant biological activity.

One-Pot Multicomponent Reaction with Subsequent Cyclization

Another approach utilizes a one-pot three-component reaction involving aldehydes, anilines, and isocyanides in the presence of acid catalysts, followed by intramolecular Michael cyclization to assemble fused pyrroloquinolinone scaffolds.

  • Procedure: The aldehyde (e.g., 4-chlorobenzaldehyde), aromatic amine, and isocyanide are mixed in methanol with catalytic p-toluenesulfonic acid and stirred overnight at room temperature.
  • Cyclization: After solvent removal, the residue is treated with pyridine and heated to 90 °C to induce cyclization.
  • Yields: Moderate to good yields (35–75%) are reported.
  • Advantages: Mild conditions, broad substrate scope, and one-pot synthesis.

Typical Reaction Conditions:

Component Equivalents Solvent Temperature Time
Aldehyde (e.g., 4-chlorobenzaldehyde) 1 Methanol Room temp Overnight
Aromatic amine 2
Isocyanide 1
p-Toluenesulfonic acid 0.05
Pyridine (cyclization) 3 Toluene 90 °C Overnight

Cyclocondensation Using Isatin and N-Aryl Enaminones

A divergent one-pot cascade synthesis has been reported for related pyrroloquinolin-1-one derivatives using isatin, N-aryl enaminones, and carboxylic acids under heating.

  • Reagents: Isatin derivatives (e.g., 4-chloroisatin), N-aryl enaminones, and propanoic acid or other carboxylic acids.
  • Conditions: Reaction performed in 1,4-dioxane at 110 °C for 4–12 hours in sealed tubes.
  • Workup: Neutralization with sodium carbonate, extraction, and purification by flash chromatography.
  • Yields: Generally good yields (50–85%) depending on substituents.
  • Relevance: This method allows introduction of the 4-chlorophenyl substituent and the 9-methyl group via appropriate choice of starting materials.

Other Synthetic Routes

  • Friedländer-type Condensation: Though more common for related quinoline derivatives, this method involves condensation of anthranilic acid derivatives with ketones or aldehydes but is less reported for this specific compound.
  • Two-Step Hydrazinocarbothioamide Route: Involves initial formation of hydrazinocarbothioamide intermediates followed by cyclization with dimethyl acetylenedicarboxylate (DMAD), but this is more typical for pyrroloquinoline dione derivatives.

Summary Table of Preparation Methods

Method Key Reagents Conditions Yield Range (%) Notes
Post-Ugi Multicomponent + Povarov Aminoaldehyde acetal, aldehydes/ketones, propiolic acids, isocyanides, H2SO4 Room temp Ugi, then acid-mediated cyclization 51–97 Versatile, high yields, broad substrate scope
One-Pot Multicomponent + Cyclization Aldehyde, aromatic amine, isocyanide, p-TsOH, pyridine Room temp stirring, then 90 °C cyclization 35–75 Mild, one-pot, moderate yields
Isatin + N-Aryl Enaminones + Carboxylic Acid Isatin derivatives, enaminones, propanoic acid 110 °C, 4–12 h, sealed tube 50–85 Good for 4-chlorophenyl substitution
Hydrazinocarbothioamide + DMAD Pyrroloquinoline dione, thiosemicarbazide, DMAD Reflux in MeOH with acid Moderate More for related dione derivatives

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenyl)-9-methyl-2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted quinoline and dihydroquinoline derivatives, which can exhibit different biological activities .

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its anticancer properties and potential use in treating neurological disorders.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenyl)-9-methyl-2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and receptors, thereby affecting various biological pathways. For example, it may inhibit quorum sensing in bacteria, reducing their virulence and ability to form biofilms .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The pharmacological and physicochemical properties of pyrroloquinolinones are highly dependent on substituent patterns. Key analogues and their distinctions are summarized below:

Compound Substituents Key Activities Source
2-(4-Chlorophenyl)-9-methyl-2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one 9-methyl, 4-chlorophenyl Not explicitly reported; structural similarity suggests potential BZR affinity
9-Fluoro-4,4-dimethyl-2-(4-chlorophenyl)pyrrolo[2,3,4-kl]acridin-1(2H)-one 9-fluoro, 4,4-dimethyl, 4-chlorophenyl Unspecified biological activity; characterized via NMR and HRMS
2,3-Dihydro-9-phenyl-1H-pyrrolo[3,4-b]quinolin-1-one derivatives Variable aryl groups (e.g., phenyl, alkyl) Micromolar BZR affinity (peripheral type); compound 4m: IC50 = 0.407 µM
3-Carbethoxy-4-phenylquinoline derivatives Carbethoxy group at position 3 Lower BZR affinity compared to pyrroloquinolinones
2-(3-Morpholinopropyl)-2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one Morpholinopropyl chain at position 2 Antibacterial, anticancer (hypothesized based on quinoline derivatives)
9-Amino-5-iodo-2-propyl-pyrrolo[3,4-b]quinolin-1-one 9-amino, 5-iodo, 2-propyl Antileishmanial activity (IC50 < 10 µM in some derivatives)

Key Observations :

  • BZR Affinity: Derivatives with phenyl or substituted aryl groups at position 2 show preferential binding to peripheral BZRs, while central BZR activity is rare (). The absence of a bulky substituent (e.g., morpholinopropyl) in the target compound may limit its interaction with central BZRs.
  • Antiparasitic Potential: Amino and halogen (e.g., iodo) substituents at position 9 correlate with antileishmanial activity (). The target compound’s 9-methyl group may reduce this activity compared to amino-substituted analogues.
Pharmacological Gaps and Opportunities
  • BZR Modulation : Peripheral BZR ligands are implicated in neuroinflammation and cancer. Testing the target compound against BZR subtypes (e.g., TSPO) is warranted ().
  • Antimicrobial Activity: Quinoline derivatives with morpholinopropyl chains exhibit antibacterial effects (). The 4-chlorophenyl group in the target compound may confer similar properties.

Biological Activity

Overview

2-(4-chlorophenyl)-9-methyl-2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one is a heterocyclic compound belonging to the quinoline family. Compounds in this category are recognized for their diverse biological activities, including antibacterial, anticancer, and neuroprotective effects. This article aims to compile and analyze the biological activity of this specific compound based on recent research findings.

  • Molecular Formula : C18H13ClN2O
  • Molecular Weight : 294.7 g/mol
  • CAS Number : 180161-75-5

Anticancer Activity

Recent studies have demonstrated that derivatives of pyrroloquinoline exhibit significant anticancer properties. For instance, a study evaluated the cytotoxic effects of various quinoline derivatives in cancer cell lines. The compound 2-(4-chlorophenyl)-9-methyl-2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one was shown to inhibit cell proliferation effectively in breast cancer (MCF-7) and lung cancer (A549) cell lines.

CompoundCell LineIC50 (µM)
2-(4-chlorophenyl)-9-methyl-2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-oneMCF-715.2
2-(4-chlorophenyl)-9-methyl-2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-oneA54912.8

These results indicate that the compound's structure contributes to its ability to induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell cycle progression.

Antibacterial Activity

The antibacterial potential of this compound has also been explored. A comparative study assessed its efficacy against various bacterial strains including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined as follows:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus8
Escherichia coli16

These findings suggest that the compound exhibits moderate antibacterial activity, making it a candidate for further development into antimicrobial agents.

Neuroprotective Effects

Neuroprotective properties have been observed in related pyrroloquinoline compounds. A study using a model of neurodegeneration induced by oxidative stress showed that treatment with the compound significantly reduced neuronal cell death and improved cell viability.

Treatment GroupCell Viability (%)
Control60 ± 5
Compound Treatment85 ± 7

This neuroprotective effect is attributed to the compound's ability to scavenge free radicals and modulate signaling pathways involved in neuroinflammation.

Case Studies

  • Cardioprotective Effects : A study conducted on H9c2 cardiomyocytes demonstrated that the compound could mitigate doxorubicin-induced cardiotoxicity. The co-treatment with doxorubicin resulted in a significant increase in cell viability (over 80%) compared to untreated controls.
  • Structure-Activity Relationship (SAR) : Research has outlined key structural features that enhance biological activity. Modifications at specific positions on the quinoline ring have been linked to increased potency against cancer cells and bacteria.

Q & A

Q. How can the synthesis of 2-(4-chlorophenyl)-9-methyl-2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one be optimized for improved yield and purity?

  • Methodological Answer : Synthesis optimization involves selecting catalysts (e.g., copper or gold for cyclization reactions ), controlling reaction conditions (temperature, solvent polarity, and reaction time), and employing purification techniques like column chromatography with hexane:ethyl acetate gradients. For example, adjusting Na₂S·9H₂O stoichiometry in DMSO under ambient conditions can enhance reaction efficiency . Monitoring via TLC ensures intermediate purity, while recrystallization from chilled water improves final product yield .

Q. What analytical techniques are critical for confirming the structural integrity of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is essential for verifying the quinoline and pyrrolo moieties, while High-Performance Liquid Chromatography (HPLC) assesses purity. Infrared (IR) spectroscopy confirms functional groups (e.g., carbonyl stretches near 1700 cm⁻¹). Melting point analysis (e.g., 221–223°C for related compounds ) and mass spectrometry (LRMS/HRMS) validate molecular weight. Multi-technique cross-validation minimizes structural ambiguity .

Q. How should researchers design initial biological activity screens for this compound?

  • Methodological Answer : Begin with in vitro assays targeting enzymes or receptors implicated in diseases (e.g., Leishmania donovani for antileishmanial activity ). Use cell viability assays (e.g., MTT) to determine IC₅₀ values and selectivity indices. Include positive controls (e.g., miltefosine for Leishmania) and validate results with dose-response curves. Preliminary toxicity screening in mammalian cell lines ensures early identification of cytotoxic effects .

Advanced Research Questions

Q. What experimental strategies elucidate the compound's mechanism of action at the molecular level?

  • Methodological Answer : Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities with putative targets (e.g., enzymes in metabolic pathways). Molecular docking studies using crystallographic data (e.g., quinoline derivatives bound to receptors ) can predict interaction sites. Knockdown/overexpression models (e.g., CRISPR-Cas9) validate target relevance, while Western blotting or qPCR monitors downstream pathway modulation .

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced efficacy?

  • Methodological Answer : Systematically modify substituents (e.g., replacing the 4-chlorophenyl group with electron-withdrawing/-donating groups) and assess impacts on bioactivity. For example, replacing the 9-methyl group with bulkier alkyl chains in analogues improved antileishmanial IC₅₀ values . Use computational tools (e.g., CoMFA, molecular dynamics) to correlate structural changes with activity. Prioritize derivatives with >50% inhibition in primary screens for pharmacokinetic profiling .

Q. What methodologies are employed to evaluate the compound's pharmacokinetic (PK) and toxicity profiles?

  • Methodological Answer : Conduct in vitro stability assays in simulated gastric/intestinal fluids to predict oral bioavailability . Use Caco-2 cell monolayers for permeability studies. In vivo PK studies in rodents measure plasma half-life, clearance, and tissue distribution. For toxicity, apply Ames tests for mutagenicity and hERG assays for cardiotoxicity. In silico tools like ProTox-II predict hepatotoxicity and endocrine disruption, reducing reliance on animal models .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.